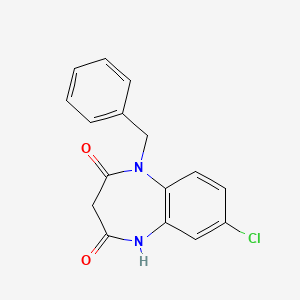
2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the acid-catalyzed dehydration of alcohols, which is limited to primary alcohols due to the risk of forming alkenes with secondary and tertiary alcohols .
Industrial Production Methods
Industrial production of ethers, including compounds similar to this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is efficient for producing symmetrical ethers but is less suitable for unsymmetrical ethers due to the formation of mixed products .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl_2, Br_2) and nucleophiles (e.g., OH^-, NH_3).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, acidic cleavage of ethers can be achieved using strong acids like
Properties
CAS No. |
61083-27-0 |
|---|---|
Molecular Formula |
C14H21NO6S |
Molecular Weight |
331.39 g/mol |
IUPAC Name |
2-ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C12H16O4S.C2H5NO2/c1-3-14-12(8-17-4-2)15-10-7-5-6-9(13)11(10)16-12;1-3-2(4)5/h5-7,13H,3-4,8H2,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
QUVAPAMIVHGSSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OC2=CC=CC(=C2O1)O)CSCC.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



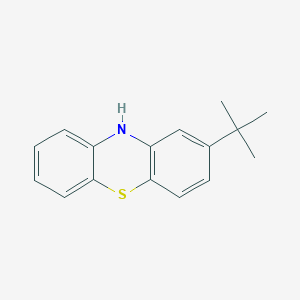
![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
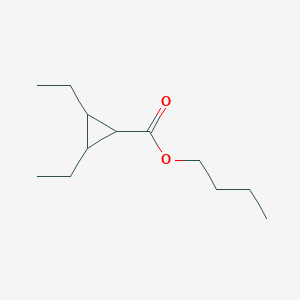
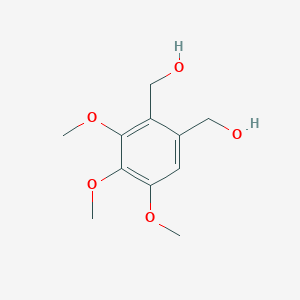
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)

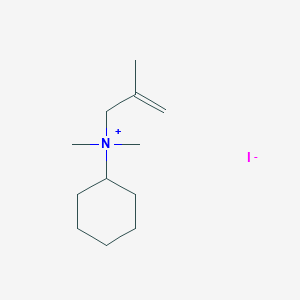
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
